molecular formula C22H25FN4 B12896089 4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]- CAS No. 510755-22-3

4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-

Cat. No.: B12896089
CAS No.: 510755-22-3
M. Wt: 364.5 g/mol
InChI Key: OLOOXAZPYRERJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the quinoline core.

    Attachment of the Piperazine Moiety: The final step involves the alkylation of the quinoline derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized fluorophenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine
  • 2-(4-bromophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine
  • 2-(4-methylphenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)ethyl)quinolin-4-amine imparts unique electronic properties, making it distinct from its analogs. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall stability, providing advantages in various applications.

Biological Activity

4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]- is a compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by its quinoline structure, which is known for various biological properties, including antimicrobial, antitumor, and neuroprotective effects.

Chemical Structure and Properties

  • Molecular Formula : C22H24FN3
  • CAS Number : 510755-22-3
  • Molecular Weight : 353.45 g/mol

The compound features a quinoline ring fused with a fluorophenyl group and a piperazine moiety, which enhances its pharmacological profile by potentially affecting its interaction with biological targets.

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor properties. For instance, compounds similar to 4-Quinolinamine have been studied for their ability to inhibit cancer cell proliferation. A study on related quinoline-based compounds demonstrated their effectiveness against various cancer cell lines, suggesting that the presence of the quinoline structure may contribute to these effects through mechanisms such as apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents positions it as a candidate for further investigation in neurodegenerative disorders. Studies have shown that certain quinoline derivatives can inhibit neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegeneration. For example, modifications in the quinoline structure have resulted in compounds with high selectivity for nNOS over other isoforms, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Antimicrobial Properties

Quinoline derivatives are also noted for their antimicrobial activities. Compounds with similar structures have been reported to exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes .

Pharmacological Studies

Pharmacological evaluations of 4-Quinolinamine have revealed promising results in binding assays against various biological targets. Preliminary studies suggest that this compound may interact with adenosine receptors, which play crucial roles in numerous physiological processes including neurotransmission and immune response .

Summary of Biological Activities

Activity TypeAssay TypeResultReference
AntitumorCell proliferation assaySignificant inhibition observed
NeuroprotectionnNOS inhibition assayHigh selectivity for nNOS
AntimicrobialDisk diffusion methodEffective against S. aureus

Structure-Activity Relationship (SAR)

A detailed SAR analysis can help elucidate the relationship between the chemical structure of 4-Quinolinamine and its biological activity:

SubstituentEffect on ActivityRemarks
Fluorophenyl groupIncreases lipophilicityEnhances receptor binding
Piperazine moietyImproves solubilityAffects pharmacokinetics

Case Studies

  • Antitumor Efficacy : A study conducted on modified quinoline derivatives demonstrated that compounds with similar structures to 4-Quinolinamine showed IC50 values in the low micromolar range against human cancer cell lines, indicating significant antitumor potential .
  • Neuroprotective Mechanism : Research focused on the interaction between nNOS inhibitors derived from quinoline structures revealed that specific modifications could lead to up to 900-fold selectivity for nNOS over eNOS, suggesting a targeted approach for neuroprotection .
  • Antimicrobial Testing : In vitro testing of related compounds showed effective inhibition of bacterial growth, particularly against Gram-positive strains like Staphylococcus aureus, highlighting the antimicrobial potential of quinoline derivatives .

Properties

CAS No.

510755-22-3

Molecular Formula

C22H25FN4

Molecular Weight

364.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]quinolin-4-amine

InChI

InChI=1S/C22H25FN4/c1-26-12-14-27(15-13-26)11-10-24-22-16-21(17-6-8-18(23)9-7-17)25-20-5-3-2-4-19(20)22/h2-9,16H,10-15H2,1H3,(H,24,25)

InChI Key

OLOOXAZPYRERJN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCNC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.